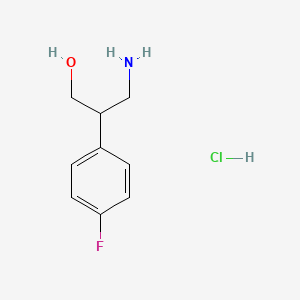

3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride" is closely related to the class of β-amino acids and fluorinated building blocks used in synthesis. It is structurally similar to the compounds discussed in the provided papers, which include unnatural amino acids and novel synthetic molecules with potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves novel routes that are designed based on specific pharmacophores or structural hybridization. For instance, racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides were synthesized and evaluated for their biological activity, particularly as uterine relaxants . The synthesis process is crucial as it impacts the purity, yield, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . Intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure, which is a common feature in such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and transformation of these compounds are complex and require careful optimization. The reactivity of the amino group, the presence of the fluorophenyl moiety, and the overall molecular framework dictate the types of chemical reactions these compounds can undergo. The synthesis of related compounds often involves reactions with ammonium acetate in glacial acetic acid, as seen in the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. Techniques such as FT-IR, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) are used to characterize these properties . The presence of the fluorophenyl group can significantly affect the compound's lipophilicity, electronic structure, and potential interactions with biological targets. The vibrational modes of the NH3+ and COO- moieties in related compounds have been correlated with experimental IR and Raman spectra, providing insights into the electronic properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Insights

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promise in cancer therapy due to its immunosuppressant properties and preclinical antitumor efficacy in several cancer models. Its cytotoxic effect on tumor cells involves mechanisms independent of its immunosuppressive action, suggesting potential for novel cancer treatments (Zhang et al., 2013).

Synthesis Methodologies

Research into the synthesis of related compounds like 2-Fluoro-4-bromobiphenyl highlights the continuous effort to improve the synthesis methods for fluoro-substituted organic compounds. These efforts aim to overcome challenges such as high costs and environmental concerns, paving the way for more efficient production of compounds like 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (Qiu et al., 2009).

Advanced Material Applications

The exploration of chitosan's antimicrobial potential demonstrates the interest in utilizing natural polymers for medical and technical applications. This research opens avenues for employing 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride in complex formulations aimed at enhancing the performance of biopolymers (Raafat & Sahl, 2009).

Fluorinated Protein Design

Incorporating fluorinated amino acids into proteins has been investigated to create proteins with novel chemical and biological properties. This strategy, inspired by the unique physicochemical properties of fluorocarbons, could potentially be applied to compounds like 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride to enhance the stability and functionality of biomolecules (Buer & Marsh, 2012).

Nutraceutical and Pharmacological Effects

Chlorogenic Acid (CGA) studies demonstrate the vast potential of phenolic compounds in health-related applications, including antioxidant, antibacterial, and neuroprotective effects. Research into similar compounds emphasizes the importance of understanding their mechanisms and optimizing their use in therapeutic contexts (Naveed et al., 2018).

Agricultural and Medical Applications

The use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry, including the production of agricultural products and pharmaceuticals, reflects the broad utility of nitrogen-containing compounds in various sectors. This suggests potential agricultural or medical applications for 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride as well (Nazarov et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZUYBZAYQGQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)

![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)